molecular formula C17H16ClNO4 B2866050 N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1798515-66-8

N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2866050
CAS No.: 1798515-66-8
M. Wt: 333.77
InChI Key: BVLAWTNKYBQNOQ-UHFFFAOYSA-N
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Description

“N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide” is a benzodioxole derivative . Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide-containing compounds showed anticancer activity .


Synthesis Analysis

The synthesis of benzodioxole compounds involves a series of reactions . The carboxamide compounds were synthesized via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde . The yield was reported to be 64% .


Molecular Structure Analysis

The molecular structure of benzodioxole compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .


Chemical Reactions Analysis

Benzodioxole compounds have been evaluated for their cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The compounds showed varying degrees of anticancer activity .

Scientific Research Applications

Solid-Phase Synthesis of Peptide Amides

A study by Albericio & Barany (2009) introduced a polymer-supported benzylamide for the solid-phase synthesis of C-terminal peptide amides under mild conditions. This technique facilitates the stepwise elaboration of peptide chains, demonstrating its utility in synthesizing complex peptides like tetragastrin and methionine-enkephalinamide with high yields and purities. This approach could potentially streamline the synthesis of peptide-based therapeutics (Albericio & Barany, 2009).

Efficient Synthesis of Benzoxazoles

Fengtian Wu et al. (2014) developed a Cu-catalysed method for synthesizing benzoxazoles from N-(2-chlorophenyl)benzamides, showcasing a straightforward approach to generate these heterocycles under mild conditions. Benzoxazoles are crucial scaffolds in pharmaceuticals and agrochemicals, indicating the significance of this method in facilitating the development of novel compounds with potential biological activities (Wu et al., 2014).

Novel Anti-inflammatory and Analgesic Agents

A study by Abu-Hashem, Al-Hussain, & Zaki (2020) synthesized new compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These findings underline the potential of these compounds in developing new therapeutics for inflammation and pain management (Abu-Hashem et al., 2020).

Antioxidative and Antiproliferative Activities

The research by Cindrić et al. (2019) focused on benzimidazole/benzothiazole-2-carboxamides with various substitutions, evaluated for their antiproliferative and antioxidant capacities. This study identified compounds with promising activities, highlighting the therapeutic potential of these scaffolds in cancer treatment and oxidative stress management (Cindrić et al., 2019).

Supramolecular Packing Motifs

Lightfoot, Mair, Pritchard, & Warren (1999) discovered a new mode of molecular organization involving π-stacked rods encased in triply helical hydrogen-bonded amide strands. This structural insight opens new avenues for designing materials with novel properties, such as liquid crystals and nanomaterials (Lightfoot et al., 1999).

Mechanism of Action

Target of Action

Similar benzodioxole compounds have been evaluated for their cytotoxic activity against various cancer cell lines .

Mode of Action

It has been suggested that carboxamide containing compounds showed anticancer activity . They reduced Hep3B secretions of α-fetoprotein (α-FP), a marker often associated with liver cancer .

Biochemical Pathways

It has been observed that similar compounds can induce cell cycle arrest in the g2-m phase , which is a critical process in cell division and growth. This suggests that the compound may interfere with the normal cell cycle, thereby inhibiting the proliferation of cancer cells.

Result of Action

The compound has shown potent anticancer activity against Hep3B cancer cell line . In cell cycle analysis, it induced arrest in the G2-M phase . These results indicate that the compound has a potent and promising antitumor activity.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-21-16(12-4-2-3-5-13(12)18)9-19-17(20)11-6-7-14-15(8-11)23-10-22-14/h2-8,16H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLAWTNKYBQNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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